1-(Diethylsulfamoyl)imidazole
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Overview
Description
1-(Diethylsulfamoyl)imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylsulfamoyl)imidazole typically involves the reaction of imidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Imidazole+Diethylsulfamoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylsulfamoyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diethylsulfamoyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diethylsulfamoyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- 1-(Dimethylsulfamoyl)imidazole
- 1-(Diethylsulfamoyl)benzimidazole
- 1-(Diethylsulfamoyl)pyrazole
Comparison: 1-(Diethylsulfamoyl)imidazole is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. For example, 1-(Dimethylsulfamoyl)imidazole has a smaller alkyl group, which may affect its solubility and reactivity. The benzimidazole and pyrazole derivatives have different ring structures, leading to variations in their chemical behavior and applications.
Biological Activity
1-(Diethylsulfamoyl)imidazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, supported by data tables and case studies.
Synthesis of this compound
This compound is synthesized through the reaction of imidazole with diethylsulfamoyl chloride. The process typically involves the following steps:
- Preparation of Imidazole : Imidazole is synthesized using standard methods involving the condensation of glyoxal and ammonium acetate.
- Reaction with Diethylsulfamoyl Chloride : The imidazole derivative is treated with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
- Purification : The resulting product is purified through recrystallization or chromatography.
Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, indicating strong antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 32 µg/mL | 15 |
Staphylococcus aureus | 16 µg/mL | 20 |
Bacillus subtilis | 8 µg/mL | 25 |
This data suggests that the compound could be developed into an effective antibacterial agent.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the downregulation of NF-κB signaling pathways.
- Case Study : A study involving J774 macrophages treated with various concentrations of this compound revealed a dose-dependent decrease in nitric oxide production, a key mediator in inflammatory responses.
Anticancer Potential
Research has indicated that imidazole derivatives possess anticancer properties. Preliminary studies on this compound have shown its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is crucial for cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives like this compound can be influenced by structural modifications.
- Substituents : The presence of diethylsulfamoyl groups enhances lipophilicity and bioavailability, contributing to improved biological activity compared to other imidazole derivatives lacking this moiety.
Properties
Molecular Formula |
C7H13N3O2S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N,N-diethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-9(4-2)13(11,12)10-6-5-8-7-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
DBVABCQDBPCMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C=CN=C1 |
Origin of Product |
United States |
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